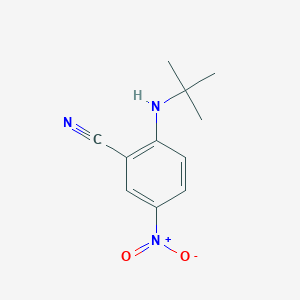

2-(Tert-butylamino)-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Tert-butylamino)-5-nitrobenzonitrile” likely contains a tert-butylamino group, a nitro group, and a nitrile group attached to a benzene ring . The tert-butylamino group is a type of amine that is often used in organic synthesis due to its steric hindrance .

Molecular Structure Analysis

The molecular structure of “2-(Tert-butylamino)-5-nitrobenzonitrile” would likely show the benzene ring at the center with the tert-butylamino, nitro, and nitrile groups attached at the 2nd, 5th, and 1st positions respectively .Chemical Reactions Analysis

The chemical reactions of “2-(Tert-butylamino)-5-nitrobenzonitrile” would likely be influenced by the functional groups present in the molecule. For instance, the nitro group is often involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butylamino)-5-nitrobenzonitrile” would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive .Aplicaciones Científicas De Investigación

- PTBAEM can be incorporated into drug delivery systems. Researchers have explored its use as a pH-responsive polymer, allowing for targeted drug release in specific environments . The pH-sensitive nature of PTBAEM enables controlled drug delivery, making it a promising candidate for improving therapeutic efficacy.

- PTBAEM can be grafted onto mesoporous silica nanoparticles (MSNs) via atom transfer radical polymerization (ATRP). These modified MSNs exhibit pH-responsive behavior, making them suitable for drug delivery applications . The PTBAEM-b-PEGMEMA-MSNs system has been investigated for its long-circulation time and drug-loading capabilities.

- PTBAEM forms polymer brushes when grown from the surface of MSNs using surface-initiated ATRP. These brushes enhance the surface properties of nanoparticles, affecting their interactions with other molecules and surfaces . Understanding these interactions is crucial for designing functional materials.

- PTBAEM-modified MSNs can serve as catalyst supports. Their large surface area and tunable properties make them suitable for catalytic applications . Researchers have explored their use in various reactions, including organic transformations and environmental remediation.

- PTBAEM-based materials can be functionalized for biosensing applications. By incorporating specific ligands or probes, these materials can selectively detect biomolecules or ions. Additionally, PTBAEM’s pH responsiveness can be exploited for imaging purposes .

- PTBAEM’s pH-dependent behavior allows for the design of smart coatings and responsive materials. These coatings can change properties (e.g., wettability, adhesion) in response to environmental pH fluctuations . Such materials find applications in sensors, coatings, and responsive surfaces.

Drug Delivery Systems

Surface Modification and Nanoparticle Functionalization

Polymer Brushes and Surface Chemistry

Colloid Chemistry and Catalysis

Biosensing and Imaging

Responsive Materials and Smart Coatings

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(tert-butylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)13-10-5-4-9(14(15)16)6-8(10)7-12/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNYZDDENIXXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)

![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)

![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2674548.png)